molecular formula C109H164N38O22S4 B234368 T22 Protein CAS No. 142960-16-5

T22 Protein

Cat. No. B234368
CAS RN: 142960-16-5
M. Wt: 2487 g/mol
InChI Key: MJULKHZUJYASFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T22 protein is a synthetic peptide that has been widely used in scientific research for its ability to selectively bind to CXCR4, a chemokine receptor that plays a crucial role in various physiological and pathological processes. The T22 protein has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism of Action

The T22 protein binds to the CXCR4 receptor with high affinity and specificity, leading to the inhibition of downstream signaling pathways that are involved in cell migration, proliferation, and survival. The binding of T22 protein to CXCR4 also induces receptor internalization and degradation, further reducing the availability of CXCR4 on the cell surface.
Biochemical and Physiological Effects:
The T22 protein has been shown to have various biochemical and physiological effects, including the inhibition of cell migration, proliferation, and survival, the enhancement of stem cell homing and engraftment, and the blocking of HIV entry into host cells. The T22 protein has also been shown to induce the differentiation of certain cell types, such as neural progenitor cells.

Advantages and Limitations for Lab Experiments

The T22 protein has several advantages for lab experiments, including its high specificity and affinity for CXCR4, its ability to block downstream signaling pathways, and its potential therapeutic applications. However, the T22 protein also has some limitations, including its short half-life, its potential immunogenicity, and its limited availability.

Future Directions

For T22 protein research include the development of more stable and potent analogs, the optimization of delivery methods, and the exploration of new therapeutic applications. T22 protein research may also lead to a better understanding of the role of CXCR4 in various physiological and pathological processes, as well as the development of new drugs that target CXCR4.

Synthesis Methods

The T22 protein can be synthesized using solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS involves the stepwise addition of amino acids to a growing peptide chain attached to a solid support, while recombinant DNA technology involves the expression of a recombinant protein in a host cell using a plasmid vector.

Scientific Research Applications

The T22 protein has been used in various scientific research applications, including cancer research, stem cell research, and HIV/AIDS research. In cancer research, T22 protein has been shown to inhibit the migration and invasion of cancer cells by blocking the CXCR4 receptor. In stem cell research, T22 protein has been used to enhance the homing and engraftment of stem cells in damaged tissues by targeting the CXCR4 receptor. In HIV/AIDS research, T22 protein has been used to block the entry of HIV into host cells by binding to the CXCR4 receptor.

properties

CAS RN

142960-16-5

Product Name

T22 Protein

Molecular Formula

C109H164N38O22S4

Molecular Weight

2487 g/mol

IUPAC Name

4,21,39-tris(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-13-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-7,24-bis(3-carbamimidamidopropyl)-10,27,33,42-tetrakis[(4-hydroxyphenyl)methyl]-3,6,9,12,20,23,26,29,32,35,38,41,44-tridecaoxo-15,16,46,47-tetrathia-2,5,8,11,19,22,25,28,31,34,37,40,43-tridecazabicyclo[28.14.4]octatetracontane-18-carboxamide

InChI

InChI=1S/C109H164N38O22S4/c110-40-6-3-17-72-90(155)131-54-87(152)132-78(48-59-24-32-64(148)33-25-59)96(161)146-85-57-172-171-56-84(102(167)140-79(97(162)135-72)49-60-26-34-65(149)35-27-60)145-95(160)74(19-5-8-42-112)137-92(157)77(23-13-47-129-109(123)124)139-99(164)81(51-62-30-38-67(151)39-31-62)142-104(169)86(147-100(165)82(52-63-53-130-70-16-2-1-14-68(63)70)143-93(158)75(21-11-45-127-107(119)120)134-89(154)69(113)15-9-43-125-105(115)116)58-173-170-55-83(101(166)133-71(88(114)153)20-10-44-126-106(117)118)144-94(159)73(18-4-7-41-111)136-91(156)76(22-12-46-128-108(121)122)138-98(163)80(141-103(85)168)50-61-28-36-66(150)37-29-61/h1-2,14,16,24-39,53,69,71-86,130,148-151H,3-13,15,17-23,40-52,54-58,110-113H2,(H2,114,153)(H,131,155)(H,132,152)(H,133,166)(H,134,154)(H,135,162)(H,136,156)(H,137,157)(H,138,163)(H,139,164)(H,140,167)(H,141,168)(H,142,169)(H,143,158)(H,144,159)(H,145,160)(H,146,161)(H,147,165)(H4,115,116,125)(H4,117,118,126)(H4,119,120,127)(H4,121,122,128)(H4,123,124,129)

InChI Key

MJULKHZUJYASFR-UHFFFAOYSA-N

SMILES

C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O

Canonical SMILES

C1C2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CCCCN)CCCNC(=N)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCCN)CCCNC(=N)N)CC6=CC=C(C=C6)O)CC7=CC=C(C=C7)O)CCCCN)CC8=CC=C(C=C8)O

sequence

RRWCYRKCYKGYCYRKCR

synonyms

(Tyr(5,12),Lys(7))-polyphemusin II peptide
5,12-Tyr-7-Lys-polyphemusin II
5,12-tyrosyl-7-lysylpolyphemusin II
polyphemusin II, Tyr(5,12)-Lys(7)-
polyphemusin II, tyrosyl(5,12)-lysyl(7)-
T22 protein, synthetic

Origin of Product

United States

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